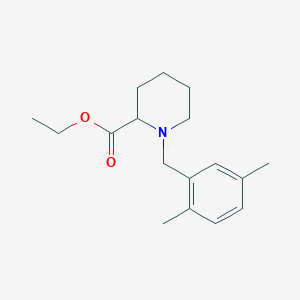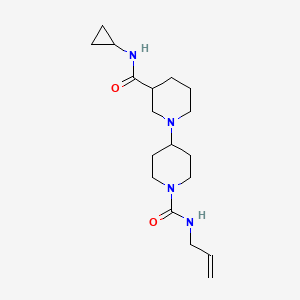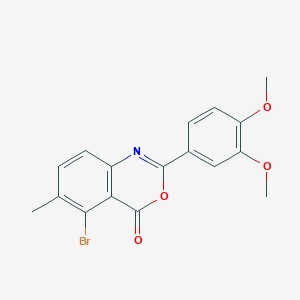![molecular formula C24H25N5O2 B5994677 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B5994677.png)
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenyl group, and a phenylpiperazine moiety
Méthodes De Préparation
The synthesis of 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached via a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate electrophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other diseases.
Industry: It finds applications in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific signaling pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione: Known for its anticonvulsant activity, this compound shares structural similarities with the target compound.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-22(28-13-11-27(12-14-28)20-9-5-2-6-10-20)15-19-17-29-23(26-24(19)31)21(16-25-29)18-7-3-1-4-8-18/h1-10,16,19H,11-15,17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMHFXCKKKQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3CN4C(=C(C=N4)C5=CC=CC=C5)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5994605.png)
![N-(2-ethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5994610.png)

![7-(cyclobutylmethyl)-2-(4-oxo-4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994613.png)
![ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5994619.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[(1-methylpiperidin-3-yl)methyl]-2-phenylethanamine](/img/structure/B5994627.png)
![1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5994634.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5994652.png)
![1,3-dimethyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5994660.png)

![2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine](/img/structure/B5994671.png)

![3-[(3-fluorophenyl)amino]-N-(4-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5994680.png)
